molecular formula C7H9N5 B6619290 9H-Purin-6-amine, N,9-dimethyl- CAS No. 2009-52-1

9H-Purin-6-amine, N,9-dimethyl-

Cat. No.: B6619290
CAS No.: 2009-52-1
M. Wt: 163.18 g/mol
InChI Key: GRDLXXJSRHDATN-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, N,9-dimethyl- (9H-P6A-N,9-DM) is an organic compound that is a derivative of purine and is widely used in scientific research. It is an important component of many biochemical and physiological processes and is used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Tautomerism Studies

  • Synthesis of N-Methoxy-9-methyl-9H-purin-6-amines : Research reveals variations in amino/imino tautomer ratios among compounds synthesized from 6-chloropurines, with identification through NMR methods. These compounds react variably under alkylation conditions, influenced by the nature of the substituents (Roggen & Gundersen, 2008).

  • Density Functional Theory Calculations : Studies on 2-substituted N-methoxy-9-methyl-9H-purin-6-amines show the importance of explicit hydrogen-bonding, solvent effects, and vibrational corrections for understanding tautomeric equilibria. NMR spectroscopy confirmed these insights (Gundersen et al., 2011).

Catalytic Synthesis

  • 1,2,9-Trisubstituted Purin-6(9H)-ones Synthesis : Demonstrated an efficient synthesis method for these derivatives using heteropolyacids, highlighting mild reaction conditions and good yields (Fang, Fang, & Chen, 2013).

Biological Activity Studies

  • In vitro Antibacterial Evaluation : Synthesized 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine derivatives have been screened for antibacterial activity, showcasing the potential for developing novel antimicrobial agents (Govori, 2017).

  • Synthesis of Acyclic Nucleotide Analogues : Research into the reaction of 9-benzyl-6-{[(dimethylamino)methylidene]amino}purin-2(3H)-one with various reagents, exploring potential biomedical applications (Alexander et al., 2000).

Process Development and Chemical Synthesis

  • Process Development for Pharmaceutical Manufacturing : Developed a two-step process for preparing 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine, an important pharmaceutical intermediate (Shi et al., 2015).

  • Synthesis of 6-C-substituted 9-tetrahydrofuranylpurine Derivatives : Highlighted the successful catalytic hydrogenation and substitution reactions to produce various purine derivatives, indicating potential for diverse chemical applications (Hamamichi & Miyasaka, 1990).

Properties

IUPAC Name

N,9-dimethylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-8-6-5-7(10-3-9-6)12(2)4-11-5/h3-4H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDLXXJSRHDATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173911
Record name 9H-Purin-6-amine, N,9-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2009-52-1
Record name 9H-Purin-6-amine, N,9-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC4951
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Purin-6-amine, N,9-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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